molecular formula C17H22FN7O B12225381 4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine

4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine

Cat. No.: B12225381
M. Wt: 359.4 g/mol
InChI Key: FQKWPUHJRUZYFF-UHFFFAOYSA-N
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Description

4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a complex organic compound that features a fluoropyrimidine moiety, a piperazine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluoropyrimidine Moiety:

    Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines.

    Coupling Reactions: The fluoropyrimidine and piperazine intermediates are coupled using suitable coupling agents under controlled conditions.

    Morpholine Ring Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products.

Scientific Research Applications

4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
  • 1-(4-fluorophenyl)-4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)butan-1-ol

Uniqueness

Compared to similar compounds, 4-{4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, enhances its solubility and bioavailability, making it a more versatile compound for various applications.

Properties

Molecular Formula

C17H22FN7O

Molecular Weight

359.4 g/mol

IUPAC Name

4-[4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine

InChI

InChI=1S/C17H22FN7O/c1-13-10-15(22-17(21-13)25-6-8-26-9-7-25)23-2-4-24(5-3-23)16-19-11-14(18)12-20-16/h10-12H,2-9H2,1H3

InChI Key

FQKWPUHJRUZYFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=C(C=N4)F

Origin of Product

United States

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